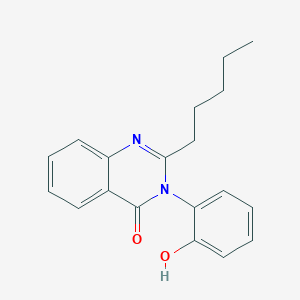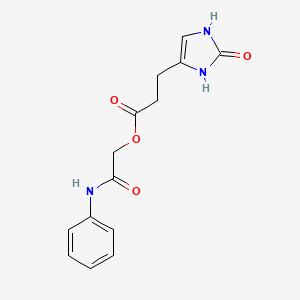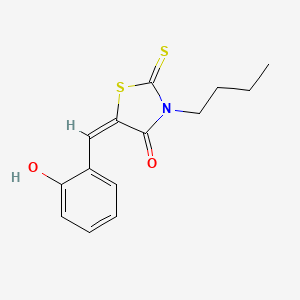
3-(2-hydroxyphenyl)-2-pentylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminobenzamide and 2-hydroxybenzaldehyde in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to interact with DNA and proteins can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the hydroxyl and pentyl groups, leading to different biological activities.
3-(2-Hydroxyphenyl)-4(3H)-quinazolinone: Similar structure but without the pentyl group.
2-Pentyl-4(3H)-quinazolinone: Lacks the hydroxyl and phenyl groups.
Uniqueness
3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE is unique due to the presence of both the hydroxyl and pentyl groups, which contribute to its distinct chemical properties and biological activities. These structural features allow for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H20N2O2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
3-(2-hydroxyphenyl)-2-pentylquinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-4-13-18-20-15-10-6-5-9-14(15)19(23)21(18)16-11-7-8-12-17(16)22/h5-12,22H,2-4,13H2,1H3 |
InChI-Schlüssel |
LCEJKPPKBXGTDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10875977.png)
![Methyl 4-({[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10875988.png)
![3-Methyl-1-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]butan-1-one](/img/structure/B10875989.png)
![6-Amino-3-(2-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-C]pyrazol-5-YL cyanide](/img/structure/B10875993.png)

![2-[4-(Acetylamino)phenyl]-2-oxoethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B10876002.png)
![2-hydroxy-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10876007.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876008.png)
![2-Hydrazino-3-phenyl-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B10876011.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10876016.png)
![4-[(2-methoxyphenyl)amino]-2H-chromen-2-one](/img/structure/B10876022.png)

![4-(4-bromophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10876044.png)
![(E)-N-{[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)methanimine](/img/structure/B10876052.png)
